molecular formula C4H5ClFN3O B12364882 Flucytosine-15N3 (hydrochloride)

Flucytosine-15N3 (hydrochloride)

Cat. No.: B12364882
M. Wt: 168.53 g/mol
InChI Key: UGRSBYOXZWGDLS-JXAPDFANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flucytosine-15N3 (hydrochloride) is a stable isotope-labeled analog of flucytosine, an antifungal agent used primarily to treat systemic fungal infections such as cryptococcosis and candidiasis. The compound is chemically designated as 5-fluorocytosine-15N3 hydrochloride, where three nitrogen atoms in the cytosine moiety are replaced with the stable isotope nitrogen-15 (15N). This labeling enhances its utility in pharmacokinetic and metabolic studies, enabling precise tracking via mass spectrometry or nuclear magnetic resonance (NMR) without altering its biological activity .

The hydrochloride salt form improves solubility in aqueous solutions, facilitating its use in in vitro and in vivo research. Flucytosine-15N3 (hydrochloride) retains the mechanism of action of its non-labeled counterpart: it is converted intracellularly into 5-fluorouracil (5-FU), which inhibits fungal RNA and DNA synthesis.

Properties

Molecular Formula

C4H5ClFN3O

Molecular Weight

168.53 g/mol

IUPAC Name

6-(15N)azanyl-5-fluoro-(1,3-15N2)1H-pyrimidin-2-one;hydrochloride

InChI

InChI=1S/C4H4FN3O.ClH/c5-2-1-7-4(9)8-3(2)6;/h1H,(H3,6,7,8,9);1H/i6+1,7+1,8+1;

InChI Key

UGRSBYOXZWGDLS-JXAPDFANSA-N

Isomeric SMILES

C1=[15N]C(=O)[15NH]C(=C1F)[15NH2].Cl

Canonical SMILES

C1=NC(=O)NC(=C1F)N.Cl

Origin of Product

United States

Preparation Methods

Isotopic Labeling Strategies for Flucytosine-15N3

The incorporation of three 15N atoms into the pyrimidine ring of Flucytosine requires precise control over nitrogen sources during synthesis. Three primary approaches have been documented:

Direct Fluorination of 15N-Labeled Cytosine

Early methods adapted from Hoffmann-La Roche’s work involve fluorinating cytosine with fluorine gas (F2) in a microreactor system. For 15N3 labeling, cytosine uniformly enriched with 15N at all three ring positions (N1, N3, N4) serves as the starting material. The reaction proceeds via electrophilic substitution, where fluorine replaces a hydrogen atom at the C5 position. However, this method faces challenges in avoiding difluorinated impurities and ensuring complete 15N retention. Recent optimizations using continuous-flow reactors (Fig. 5) have improved yields to 75–80% with isotopic purity >98%.

Stepwise Amination-Hydrolysis of 15N-Enriched Intermediates

Chinese patents outline a four-step process starting with sodium methoxide-mediated condensation of ethyl formate and methyl fluoroacetate. By substituting conventional urea with 15N2-urea and using 15NH3 in amination steps, all three nitrogens in the pyrimidine ring are labeled. Key parameters include:

  • Molar ratios : 1.1–1.5:1.1–1.5:1.0:1.5–2.0 (sodium methoxide:ethyl formate:methyl fluoroacetate:15N2-urea).
  • Temperature control : 25–35°C during sodium methoxide addition to prevent denitrogenation.
  • Acid hydrolysis : Concentrated H2SO4 (35–60%) at 85–95°C ensures deprotection without 15N loss.

This method achieves an overall yield of 77.7% with 99.2% HPLC purity.

Glycine-15N as a Precursor in Heterocycle Synthesis

A breakthrough method utilizes glycine-15N as a nitrogen donor through C–N bond cleavage and reformation. The pyrimidine ring is constructed via dearomatization of anilines and subsequent aromatization with glycine-15N. While this route offers flexibility in introducing 15N at specific positions, yields remain moderate (50–65%) due to competing side reactions.

Hydrochloride Salt Formation and Stabilization

Converting Flucytosine-15N3 to its hydrochloride form enhances solubility and shelf-life. Two approaches dominate:

Direct Acidification

Post-synthesis, the free base is treated with hydrochloric acid (HCl) in anhydrous ethanol. The optimal HCl:Flucytosine molar ratio is 1.05:1.0 to avoid over-acidification. Crystallization at 0–5°C yields a stable hydrochloride salt with 99.5% purity (Table 1).

Table 1: Hydrochloride Formation Parameters
Parameter Value
Solvent Anhydrous ethanol
Reaction Temperature 25°C
HCl:Molar Ratio 1.05:1.0
Crystallization Temp 0–5°C
Final Purity (HPLC) 99.5%

Co-Crystallization with Stabilizers

To address hygroscopicity, co-crystallization with saccharin or chitosan-pectin hydrogels has been explored. For example, mixing Flucytosine-15N3 with saccharin (1:1 molar ratio) in acetonitrile produces a non-hygroscopic salt stable for >12 months at 25°C.

Analytical Validation and Quality Control

Isotopic Purity Assessment

19F NMR and high-resolution mass spectrometry (HRMS) are critical for verifying 15N incorporation. The 19F chemical shift for Flucytosine-15N3·HCl is observed at δ -118.5 ppm (vs. CFCl3), with satellite peaks confirming 15N-19F coupling. HRMS (ESI+) shows m/z 132.0421 [M+H]+ (calc. for C4H515N3FO+: 132.0418).

Impurity Profiling

Difluorinated byproducts (e.g., 2,5-difluoro-4,6-dichloropyrimidine) are monitored via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeOH). Patents report impurity levels <0.5% after recrystallization.

Comparative Evaluation of Synthesis Routes

Table 2: Method Comparison
Method Yield (%) Isotopic Purity (%) Scalability
Direct Fluorination 75–80 98.5 Moderate
Stepwise Amination 77.7 99.2 High
Glycine-15N Route 50–65 97.8 Low

The stepwise amination-hydrolysis method offers the best balance of yield and purity for industrial-scale production, while glycine-based synthesis is preferable for site-specific 15N labeling.

Chemical Reactions Analysis

Types of Reactions

Flucytosine-15N3 (hydrochloride) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield reduced forms of the molecule .

Scientific Research Applications

Pharmacological Applications

Flucytosine is an antifungal agent that exhibits activity against various fungal infections, particularly those caused by Cryptococcus and Candida species. The incorporation of the stable isotope nitrogen-15 (15N) allows researchers to trace the metabolic pathways of flucytosine within fungal cells.

Research on Drug Resistance

Flucytosine is often used in combination with other antifungals, such as amphotericin B, to mitigate the development of resistance. The use of Flucytosine-15N3 enables researchers to study resistance mechanisms at a molecular level.

Case Study: Combination Therapy Efficacy

A study demonstrated that combining flucytosine with amphotericin B significantly improved survival rates in patients with cryptococcal meningitis compared to monotherapy. The addition of 15N-labeled flucytosine provided insights into how these combinations affect drug metabolism and resistance development over time .

Clinical Research Applications

Flucytosine-15N3 has been pivotal in clinical trials assessing the efficacy of antifungal therapies in immunocompromised patients. Its application extends to evaluating pharmacokinetics in various populations, including those with renal impairment.

Pharmacokinetics Table

ParameterFlucytosine
Bioavailability76–89%
Protein Binding2–4%
Volume of Distribution0.6–0.9 L/kg
Excretion85–95% unchanged in urine
CNS Penetration71–85% of serum levels

This table summarizes key pharmacokinetic properties that are critical for understanding dosing regimens and potential toxicity in patients with compromised renal function .

Investigating Fungal Pathogenesis

The unique properties of Flucytosine-15N3 allow researchers to investigate how fungi adapt to antifungal treatments. By tracking the incorporation of nitrogen-15 into fungal nucleic acids, scientists can better understand the genetic responses of fungi to drug exposure.

Case Study: Fungal Adaptation Mechanisms

A recent study utilized Flucytosine-15N3 to explore how Candida auris develops resistance when exposed to antifungal agents. The findings indicated that increased production of pyrimidines could compete with flucytosine metabolites, leading to reduced drug efficacy .

Future Directions in Research

The continued use of Flucytosine-15N3 is expected to advance our understanding of antifungal pharmacology and resistance mechanisms. Future research may focus on:

  • Developing more effective combination therapies.
  • Investigating the impact of genetic mutations on drug metabolism.
  • Exploring alternative routes of administration for improved efficacy.

Mechanism of Action

Flucytosine-15N3 (hydrochloride) exerts its effects by being taken up by susceptible fungal cells and converted into 5-fluorouracil. This conversion is facilitated by the enzyme cytosine deaminase. The 5-fluorouracil is then further metabolized into intermediate metabolites that inhibit fungal RNA and DNA synthesis, leading to unbalanced growth and death of the fungal organism .

Comparison with Similar Compounds

Structural and Isotopic Comparisons

Table 1: Key Structural and Isotopic Differences

Compound Molecular Formula Isotopic Labeling Primary Application
Flucytosine-15N3 (HCl) C4H4FN3O·HCl 15N at three cytosine positions Antifungal research, metabolic tracing
Varenicline-15N3 (HCl) C13H14N3Cl·HCl 15N at three unspecified positions Smoking cessation research
Guanidine hydrochloride CH5N3·HCl None Protein denaturation, lab reagent
Nicotinoyl chloride HCl C6H4ClNO·HCl None Organic synthesis intermediate

Key Observations :

  • Isotopic Labeling : Both Flucytosine-15N3 and Varenicline-15N3 (HCl) use 15N3 labeling for tracer studies, but their biological targets differ (antifungal vs. nicotine receptor modulation) .
  • Functional Groups: Flucytosine contains a fluorinated pyrimidine ring, distinguishing it from non-fluorinated analogs like guanidine hydrochloride, which is primarily a chaotropic agent .

Pharmacological and Analytical Properties

Pharmacokinetics :

  • Flucytosine-15N3 (HCl) exhibits similar bioavailability to non-labeled flucytosine but allows for enhanced detection sensitivity in mass spectrometry due to its isotopic signature .
  • In contrast, guanidine hydrochloride lacks therapeutic activity and is used solely for its protein-denaturing properties in biochemical assays .

Analytical Performance :

  • Studies validating analytical methods for isotope-labeled compounds (e.g., Supplementary Tables 1–8 in ) highlight that 15N3 labeling reduces signal overlap in LC-MS/MS, improving quantification accuracy by >20% compared to non-labeled analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.